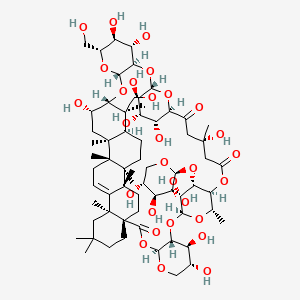

Triterpenoid saponin tub

Description

Properties

Molecular Formula |

C65H102O29 |

|---|---|

Molecular Weight |

1347.5 g/mol |

IUPAC Name |

(1S,4S,7R,8S,9R,11S,13S,14S,18S,21R,22R,23S,24R,25R,27R,28S,29S,30R,32R,34R,35S,37S,38S,41R,42R,46S,53S,54R,56S,57R)-7,8,18,22,23,24,28,29,35,57-decahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,42,46,48,48,53,54-decamethyl-56-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,26,31,33,55-nonaoxadecacyclo[39.9.3.211,14.121,25.134,38.01,46.04,9.027,32.037,42.045,53]heptapentacont-44-ene-2,16,20-trione |

InChI |

InChI=1S/C65H102O29/c1-27-45-47(90-51-42(79)36(73)30(70)23-84-51)44(81)53(86-27)91-48-37(74)31(71)24-85-54(48)94-56(82)65-17-15-57(2,3)25-62(65,8)34-12-14-64(10)61(7)20-29(69)50(59(5,26-67)33(61)11-13-63(64,9)60(34,6)16-18-65)93-55-49(40(77)38(75)32(22-66)87-55)92-52-43(80)39(76)41(78)46(89-52)28(68)19-58(4,83)21-35(72)88-45/h12,27,29-33,36-55,66-67,69-71,73-81,83H,11,13-26H2,1-10H3/t27-,29-,30+,31+,32+,33+,36-,37-,38+,39-,40-,41+,42+,43+,44+,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60+,61-,62-,63-,64+,65+/m0/s1 |

InChI Key |

BMCOIOWWHJTOPU-PIZJLCQLSA-N |

SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4(C6=CCC7(C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@]7([C@]6(CC[C@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C(=O)C[C@](CC(=O)O2)(C)O)O)O)O)O)C)C)C)[C@@]4(CC(CC5)(C)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Canonical SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4(C6=CCC7(C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

Synonyms |

TBMS1 saponin tubeimoside 1 tubeimoside I tubeimoside-1 |

Origin of Product |

United States |

Classification and Structural Features

Basic Structural Components: Aglycones and Glycosidic Moieties

Triterpenoid (B12794562) Aglycone Sub-classification

Tetracyclic Triterpenoids

Tetracyclic triterpenoids are characterized by a four-ring carbon skeleton. mdpi.com These structures are biogenetically derived from the cyclization of squalene (B77637). hebmu.edu.cn Variations in this fundamental framework give rise to several distinct subgroups, each with unique structural modifications. mdpi.commdpi.com

Lanostane (B1242432): The lanostane skeleton is a foundational tetracyclic triterpenoid structure. mdpi.com Saponins (B1172615) with this aglycone are found in various plants and fungi. mdpi.comscilit.com Some lanostane-type saponins are noted for having a nor-triterpenoid structure, meaning they have lost a carbon atom from the typical 30-carbon skeleton. mdpi.comresearchgate.net

Euphane: Euphane-type triterpenoids are another significant subgroup. kib.ac.cnnih.gov The stereochemistry at carbon 20 (C-20) is a key feature distinguishing euphane from its isomer, tirucallane. nih.gov

Dammarane (B1241002): Dammarane-type saponins are particularly well-known and are major bioactive constituents in plants like Panax ginseng. wikipedia.orgnih.gov They are chemically classified as derivatives of protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT). nih.gov The dammarane framework is a tetracyclic triterpene that was first isolated from dammar resin. wikipedia.org

Cucurbitacin: Cucurbitacins are a group of highly oxygenated and structurally complex tetracyclic triterpenoids known for their bitterness. tandfonline.comresearchgate.net They are characteristic of the Cucurbitaceae family. tandfonline.comnih.gov

Cycloxylane: This represents another class of tetracyclic triterpenoid skeletons. mdpi.comsemanticscholar.org

Meliacane: Meliacanes are a further distinct structural type within the tetracyclic triterpenoid classification. mdpi.comsemanticscholar.org

Table 1: Key Characteristics of Selected Tetracyclic Triterpenoid Skeletons

| Triterpenoid Skeleton | Key Structural Features | Notable Examples of Saponins/Derivatives |

| Lanostane | Foundational tetracyclic structure; can be nor-triterpenoids. mdpi.comresearchgate.net | Versisponic acids, Laetiposides scilit.com |

| Euphane | Distinguished by C-20 stereochemistry. nih.gov | Butyrospermol kib.ac.cn |

| Dammarane | Often derivatives of PPD and PPT. nih.gov | Ginsenosides (B1230088), Notoginsenosides nih.govresearchgate.net |

| Cucurbitacin | Highly oxygenated, often bitter. tandfonline.comresearchgate.net | Cucurbitacin E 2-O-β-D-glucopyranoside jst.go.jp |

| Cycloxylane | A distinct class of tetracyclic triterpenoids. mdpi.comsemanticscholar.org | |

| Meliacane | A distinct class of tetracyclic triterpenoids. mdpi.comsemanticscholar.org |

Glycosidic Chains

Monodesmosides vs. Bisdesmosides

A primary classification of saponins is based on the number of sugar chains attached to the aglycone. iomcworld.comiomcworld.com

Monodesmosides: These saponins have a single sugar chain, typically attached at the C-3 position of the aglycone. iomcworld.comiomcworld.comcambridge.org Monodesmosidic saponins are often associated with strong hemolytic activity. cambridge.org

Bisdesmosides: These compounds possess two separate sugar chains. iomcworld.comiomcworld.com Commonly, one chain is attached at the C-3 position, and the second is linked to another position, such as C-26 or C-28. cambridge.orgbiointerfaceresearch.com Bisdesmosidic saponins generally exhibit weaker hemolytic activity compared to their monodesmosidic counterparts. cambridge.org

Types of Sugar Units

The sugar chains of triterpenoid saponins are composed of various monosaccharide units. amu.edu.azmdpi.com The most commonly encountered sugars include: amu.edu.azmdpi.com

D-glucose

D-galactose

D-glucuronic acid

D-xylose

L-arabinose

L-fucose

L-rhamnose

The presence of uronic acids, such as D-glucuronic acid, can impart an acidic character to the saponin (B1150181) molecule. amu.edu.az

Table 2: Common Sugar Units in Triterpenoid Saponins

| Sugar Unit | Full Name |

| D-glucose | D-glucopyranose |

| D-galactose | D-galactopyranose |

| D-glucuronic acid | D-glucopyranuronic acid |

| D-xylose | D-xylopyranose |

| L-arabinose | L-arabinopyranose |

| L-fucose | L-fucopyranose |

| L-rhamnose | L-rhamnopyranose |

Position and Anomeric Configuration of Glycosidic Linkages

The precise attachment points of the sugar chains to the aglycone and the linkages between individual sugar units are crucial structural features. amu.edu.aznih.gov The oligosaccharide chain is commonly attached at the C-3 position. cambridge.org In bisdesmosidic saponins, an additional sugar moiety is often found at the C-28 position. thaiscience.info

The anomeric configuration (α or β) of each glycosidic bond significantly influences the three-dimensional structure of the sugar chain. This configuration is determined during the biosynthesis of the saponin.

Branched and Linear Sugar Chains

The sugar chains of triterpenoid saponins can be either linear or branched. iomcworld.comiomcworld.com Linear chains consist of sugars linked in a straight sequence, while branched chains have additional sugar units attached to the main chain. kib.ac.cn The complexity of these chains can vary, with some saponins containing as many as nine or more sugar units. amu.edu.aznih.gov While most saponins have relatively short, unbranched chains of 2-5 monosaccharides, highly complex, branched structures have been identified. researchgate.net

Biosynthesis of Triterpenoid Saponins

Precursor Pathways

The fundamental building blocks for all isoprenoids, including triterpenoids, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govsemanticscholar.org In plants, these C5 units are synthesized through two distinct pathways located in different cellular compartments: the Mevalonic Acid (MVA) pathway in the cytosol and the Methylerythritol Phosphate (B84403) (MEP) pathway in the plastids. frontiersin.org

The MVA pathway, operating in the cytoplasm, is the primary source of precursors for the biosynthesis of sesquiterpenoids and triterpenoids. frontiersin.orgscielo.br The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This six-carbon intermediate is then irreversibly reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is considered a key rate-limiting step in the pathway. nih.govresearchgate.net

Following its formation, MVA undergoes two successive phosphorylation steps catalyzed by mevalonate (B85504) kinase (MVK) and phosphomevalonate kinase (PMK), yielding mevalonate-5-diphosphate. nih.govresearchgate.net Finally, an ATP-dependent decarboxylation reaction, mediated by mevalonate-5-diphosphate decarboxylase (MVD), produces the C5 isoprene (B109036) unit, isopentenyl diphosphate (IPP). nih.gov IPP can then be converted to its more reactive isomer, DMAPP, by the enzyme isopentenyl diphosphate isomerase (IDI). nih.gov

Table 1: Key Enzymes of the Mevalonic Acid (MVA) Pathway

| Enzyme | Abbreviation | EC Number | Function |

| Acetyl-CoA C-acetyltransferase | AACT | 2.3.1.9 | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | 2.3.3.10 | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | 1.1.1.34 | Reduces HMG-CoA to mevalonic acid (rate-limiting step). researchgate.net |

| Mevalonate kinase | MVK | 2.7.1.36 | Phosphorylates mevalonic acid to mevalonate-5-phosphate. scielo.br |

| Phosphomevalonate kinase | PMK | 2.7.4.2 | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. scielo.br |

| Mevalonate-5-diphosphate decarboxylase | MVD | 4.1.1.33 | Decarboxylates mevalonate-5-diphosphate to produce IPP. researchgate.net |

| Isopentenyl diphosphate isomerase | IDI | 5.3.3.2 | Isomerizes IPP to DMAPP. nih.gov |

Located in the plastids, the MEP pathway (also known as the non-mevalonate pathway) synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govfrontiersin.org This pathway is the primary source for monoterpenes, diterpenes, and carotenoids. frontiersin.org The first committed step is the condensation of pyruvate and glyceraldehyde-3-phosphate by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) to form 1-deoxy-D-xylulose-5-phosphate (DXP). frontiersin.org DXP is then converted to MEP by DXP reductoisomerase (DXR). frontiersin.org A series of subsequent enzymatic reactions ultimately yields both IPP and DMAPP. nih.govnih.gov

While triterpenoid (B12794562) saponins (B1172615) are predominantly synthesized via the MVA pathway, evidence of metabolic crosstalk between the MVA and MEP pathways exists. biorxiv.orgmdpi.com This indicates that under certain conditions, isoprene precursors can be exchanged between the cytoplasm and plastids, although the MVA pathway remains the major contributor to triterpenoid biosynthesis. mdpi.comnih.gov

The C5 units (IPP and DMAPP) generated by the MVA pathway are assembled into the direct C30 precursor of triterpenoids. This process begins with the head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl pyrophosphate synthase (FPPS), to form the C15 intermediate, farnesyl pyrophosphate (FPP). scielo.brmdpi.com

The first enzymatic step committed solely to sterol and triterpenoid biosynthesis is the head-to-head condensation of two FPP molecules. oup.com This reaction is catalyzed by the endoplasmic reticulum-bound enzyme squalene (B77637) synthase (SQS), which produces the linear C30 hydrocarbon, squalene. scielo.broup.comnih.gov Squalene itself is the branching point for the synthesis of all triterpenoids. nih.gov

Subsequently, squalene epoxidase (SQE), another key enzyme, catalyzes the epoxidation of squalene to form (S)-2,3-oxidosqualene (also known as squalene epoxide). nih.govresearchgate.netnotulaebotanicae.ro This reaction is a critical oxygenation step that prepares the linear substrate for cyclization. notulaebotanicae.ro The resulting 2,3-oxidosqualene (B107256) is the universal precursor that is cyclized to form the diverse skeletons of both triterpenoids and sterols. nih.govpnas.orgnih.gov

Key Enzymatic Steps and Regulation

The remarkable diversity of triterpenoid structures arises primarily from the cyclization of the linear 2,3-oxidosqualene precursor. This crucial step is catalyzed by a family of enzymes known as oxidosqualene cyclases.

Oxidosqualene cyclases (OSCs), also referred to as triterpene synthases, are the "gatekeeper" enzymes that catalyze the first committed and most significant diversifying step in triterpenoid biosynthesis. pnas.orgnih.govresearchgate.net These enzymes orchestrate a complex cascade of cyclization and rearrangement reactions, converting the linear 2,3-oxidosqualene into a wide variety of polycyclic scaffolds. nih.govresearchgate.net The reaction begins with the protonation of the epoxide ring of 2,3-oxidosqualene, which initiates a series of carbocation-mediated cyclizations and rearrangements. oup.com The specific folding of the substrate within the enzyme's active site and the stabilization of different carbocationic intermediates determine the final product. nih.gov

In plants, OSCs form a large and functionally diverse gene family. nih.govnih.gov This contrasts with animals and fungi, which typically possess only one OSC, lanosterol (B1674476) synthase, for sterol production. frontiersin.org The expansion and evolution of the OSC gene family in plants is a primary reason for the immense structural diversity of triterpenoids found in the plant kingdom. nih.gov

The cyclization of 2,3-oxidosqualene by different OSCs leads to the formation of over 100 different carbon skeletons. oup.com This diversification is achieved through several mechanisms:

Monofunctional OSCs: Many OSCs exhibit high product specificity, producing a single major triterpenoid skeleton. For instance, β-amyrin synthase (bAS) primarily produces β-amyrin, lupeol (B1675499) synthase (LUS) generates lupeol, and cycloartenol (B190886) synthase (CAS) is dedicated to the synthesis of cycloartenol, a key precursor for plant sterols. pnas.orgbohrium.com

Multifunctional OSCs: Some OSCs are promiscuous and can synthesize multiple products from the single 2,3-oxidosqualene substrate. nih.govacs.org For example, a single OSC from Nicotiana attenuata was found to be capable of synthesizing lupeol, dammarenediol II, and eight other triterpene scaffolds. nih.gov Similarly, an OSC from tomato was characterized as a multifunctional enzyme producing δ-amyrin along with six other products. oup.combohrium.com This enzymatic promiscuity significantly expands the range of triterpenoid skeletons a plant can produce. acs.org

Mechanistic Diversity: The final triterpenoid structure is determined by the specific series of cyclizations, Wagner-Meerwein rearrangements (1,2-hydride and methyl shifts), and the final deprotonation step. oup.comacs.org The conformation of the substrate in the active site (e.g., chair-chair-chair vs. chair-boat-chair) and the specific amino acid residues that stabilize the carbocationic intermediates are crucial factors that guide the reaction toward a particular product. nih.govnih.govresearchgate.net Even single amino acid changes in the active site of an OSC can dramatically alter the product profile, shifting the ratio of compounds like α-amyrin and β-amyrin. oup.com This highlights how subtle evolutionary changes in OSCs can lead to novel chemical diversity.

This initial cyclization step creates the foundational triterpenoid backbones, which are then subjected to further modifications like oxidation and glycosylation to produce the final, biologically active saponin (B1150181) molecules. frontiersin.org

Table 2: Examples of Triterpenoid Skeletons Produced by Oxidosqualene Cyclases (OSCs)

| Triterpenoid Skeleton | Precursor Cation | OSC Type / Example Enzyme | Skeleton Type |

| β-Amyrin | Dammarenyl | β-Amyrin Synthase (bAS) | Pentacyclic (Oleanane) |

| α-Amyrin | Dammarenyl | α-Amyrin Synthase (aAS) | Pentacyclic (Ursane) |

| Lupeol | Dammarenyl | Lupeol Synthase (LUS) | Pentacyclic (Lupane) |

| Dammarenediol II | Dammarenyl | Dammarenediol-II synthase | Tetracyclic (Dammarane) |

| Cycloartenol | Protosteryl | Cycloartenol Synthase (CAS) | Tetracyclic (Steroid) |

| Lanosterol | Protosteryl | Lanosterol Synthase (LAS) | Tetracyclic (Steroid) |

| Baruol | Dammarenyl | Baruol Synthase (BARS1) | Tetracyclic |

| δ-Amyrin | Dammarenyl | Multifunctional OSC (e.g., SlTTS2) | Pentacyclic (Oleanane) |

| Friedelin | Dammarenyl | Friedelin synthase | Pentacyclic |

| seco-Amyrin | Oleanyl/Ursanyl | Multifunctional OSC (e.g., At1g78500) | Seco-triterpene (cleaved ring) acs.org |

Oxidosqualene Cyclases (OSCs)

Gene Copy Number Variation

Gene copy number variation plays a significant role in the diversity and quantity of triterpenoid saponins produced by different plant species. Studies have shown that the number of copies of genes encoding key enzymes in the biosynthetic pathway can directly influence the types and amounts of saponins synthesized.

A notable example is found in the comparison between Pulsatilla chinensis and Pulsatilla cernua. Research has indicated that the difference in triterpenoid saponin content between these two species is associated with the copy numbers of two types of oxidosqualene cyclase (OSC) genes. frontiersin.orgnih.gov One OSC type is monofunctional, primarily synthesizing β-amyrin, while the other is multifunctional, producing lupeol as the main product along with β-amyrin. frontiersin.org The variation in the copy numbers of these two distinct OSC genes leads to the observed differences in the triterpenoid profiles of the two Pulsatilla species. frontiersin.orgnih.govresearchgate.net

In Pulsatilla chinensis, there is a higher copy number of the gene encoding the multifunctional OSC, which correlates with a higher content of lupeol-type saponins. Conversely, Pulsatilla cernua possesses a higher copy number of the gene for the monofunctional β-amyrin synthase, resulting in a greater accumulation of β-amyrin-type saponins. frontiersin.orgnih.gov This direct correlation between gene copy number and saponin content highlights the importance of this genetic feature in determining the chemical phenotype of a plant. frontiersin.orgnih.gov

Furthermore, analysis of the sea cucumber genome has provided insights into how tRNA copy number and codon usage may be adapted for the efficient translation of genes involved in saponin biosynthesis. royalsocietypublishing.org This suggests that the genetic machinery at the translational level is also fine-tuned to support the production of these complex molecules. royalsocietypublishing.org

Cytochrome P450 Monooxygenases (CYP450s)

Cytochrome P450 monooxygenases (CYP450s) are a large and diverse family of enzymes that play a crucial role in the structural diversification of triterpenoid saponins. frontiersin.orgbohrium.comfrontiersin.org These enzymes catalyze a wide range of oxidative reactions that modify the basic triterpenoid skeleton, leading to the vast array of saponin structures found in nature. frontiersin.orgnih.govuoa.gr

The biosynthesis of triterpenoid saponins involves the cyclization of 2,3-oxidosqualene to form various triterpene backbones, which are then subjected to modifications by enzymes such as CYP450s and UDP-glycosyltransferases (UGTs). nih.govuoa.gr CYP450s are responsible for introducing functional groups like hydroxyl, carboxyl, and carbonyl groups onto the triterpene scaffold, which is a critical step in creating the chemical diversity of these compounds. oup.comoup.com

Several subfamilies of CYP450s have been identified as being involved in triterpenoid saponin biosynthesis, including CYP716, CYP72, CYP88, and CYP93. frontiersin.orgoup.comnih.gov For instance, members of the CYP716A subfamily have been shown to be multifunctional oxidases, catalyzing sequential oxidation steps at specific carbon positions of the triterpene backbone. nih.govbiorxiv.org

Hydroxylation and Oxidation Reactions

CYP450s catalyze a variety of hydroxylation and oxidation reactions that are fundamental to the structural modification of the triterpenoid backbone. bohrium.comfrontiersin.org These reactions are highly specific in terms of both the position on the triterpene skeleton and the stereochemistry of the modification. frontiersin.org

A key example is the activity of CYP716A12 from Medicago truncatula, which catalyzes the three-step oxidation of β-amyrin at the C-28 position to produce oleanolic acid. frontiersin.org This enzyme can also convert α-amyrin to ursolic acid and lupeol to betulinic acid through similar C-28 oxidation. frontiersin.org In Platycodon grandiflorus, CYP716A140v2 performs a similar three-step oxidation at C-28 of β-amyrin to yield oleanolic acid, while another P450, CYP716A141, uniquely hydroxylates β-amyrin at the C-16β position. oup.comnih.gov

The CYP93E subfamily, found predominantly in legumes, is responsible for the C-24 hydroxylation of β-amyrin, a key step in the biosynthesis of soyasaponins. frontiersin.org For example, CYP93E1 from soybean converts β-amyrin to 24-hydroxy-β-amyrin. frontiersin.org Other CYP450s, such as those from the CYP72A subfamily, are involved in further hydroxylations at different positions, like the C-22 hydroxylation of 24-hydroxy-β-amyrin by CYP72A61 in M. truncatula. frontiersin.org

The diversity of reactions catalyzed by CYP450s is extensive and includes not only hydroxylation but also the formation of carbonyl and carboxyl groups, epoxidation, and even C-C bond cleavage. frontiersin.orgmdpi.com These modifications are crucial for the subsequent glycosylation steps and ultimately determine the biological activity of the final saponin molecule.

Uridine Diphosphate Glycosyltransferases (UGTs)

Uridine Diphosphate Glycosyltransferases (UGTs) are a diverse group of enzymes that play a pivotal role in the final stages of triterpenoid saponin biosynthesis by catalyzing glycosylation. sci-hub.senih.gov This process involves the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose, to the triterpenoid aglycone, thereby increasing its structural diversity and altering its physicochemical properties. sci-hub.senih.govresearchgate.net

UGTs belong to a large multigene family, and their members exhibit specificity for both the triterpenoid substrate and the sugar donor. sci-hub.se The glycosylation of triterpenoids can occur at various positions on the aglycone, most commonly at the C3 hydroxyl group and the C28 carboxyl group. oup.commdpi.com

The attachment of sugar chains enhances the water solubility of the saponins and is often critical for their biological activities. sci-hub.se Different UGTs can add different types of sugars, including glucose, galactose, rhamnose, xylose, and arabinose, and can also form sugar chains of varying lengths and branching patterns. oup.comnih.govacs.org

Glycosylation Patterns

The glycosylation patterns of triterpenoid saponins are highly variable and are determined by the specific UGTs present in a particular plant species. sci-hub.se These patterns contribute significantly to the vast structural diversity of saponins.

Monodesmosidic saponins have a single sugar chain, typically attached at the C3 position of the triterpenoid backbone. Bidesmosidic saponins, on the other hand, have two sugar chains, usually attached at the C3 and C28 positions. nih.gov The nature of the sugar moieties, their sequence, and the linkages between them create a wide array of different saponin structures. sci-hub.se

For example, in Panax notoginseng, several UGTs have been characterized that are involved in the biosynthesis of various ginsenosides (B1230088). nih.govacs.orgbohrium.com UGTPn87, for instance, exhibits promiscuous sugar-donor specificity, using both UDP-glucose and UDP-xylose to elongate sugar chains at the C3 and/or C20 positions of protopanaxadiol-type saponins. nih.govacs.org In Barbarea vulgaris, UGTs from the UGT73C subfamily, such as UGT73C10 and UGT73C11, are responsible for the 3-O-glucosylation of oleanane (B1240867) sapogenins like oleanolic acid and hederagenin. oup.com

The regioselectivity of UGTs is a key factor in determining the final structure of the saponin. Some UGTs are highly specific for a particular hydroxyl or carboxyl group on the aglycone, while others may exhibit broader substrate specificity. sci-hub.se This enzymatic precision allows for the controlled and systematic assembly of complex saponin molecules.

Genetic and Transcriptomic Studies in Biosynthesis

The advent of genetic and transcriptomic technologies has revolutionized the study of triterpenoid saponin biosynthesis. biorxiv.orgfrontiersin.orgcjnmcpu.com These approaches allow for the large-scale identification and characterization of genes involved in this complex metabolic pathway, even in non-model plant species. mdpi.complos.org

Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), has become a powerful tool for discovering candidate genes encoding key enzymes like OSCs, CYP450s, and UGTs. biorxiv.orgfrontiersin.orgplos.org By comparing the transcriptomes of different tissues, developmental stages, or plants treated with elicitors like methyl jasmonate, researchers can identify genes that are co-expressed with known saponin biosynthetic genes, thus narrowing down the list of potential candidates. biorxiv.orgnih.gov

Integrated metabolome and transcriptome analyses further enhance the ability to link genes to specific metabolic pathways. biorxiv.orgnih.gov By correlating gene expression profiles with the accumulation of specific saponins and their intermediates, scientists can identify candidate genes with a higher degree of confidence. biorxiv.orgnih.gov

Gene Mining and Screening

Gene mining and screening are essential steps in identifying the specific genes responsible for the biosynthesis of triterpenoid saponins from the vast amount of data generated by genomic and transcriptomic studies. mdpi.comcjnmcpu.com This process often involves a combination of homology-based screening, phylogenetic analysis, and functional characterization. mdpi.comnih.gov

Homology-based screening involves searching for sequences in a transcriptome or genome database that are similar to known saponin biosynthetic genes from other species. mdpi.com While this approach can be effective, the functional diversity within large gene families like CYP450s and UGTs means that sequence homology does not always guarantee similar function. mdpi.com

Phylogenetic analysis helps to classify candidate genes into families and subfamilies, providing clues about their potential roles. mdpi.com For example, identifying a CYP450 gene that clusters with known β-amyrin oxidases increases the likelihood that it is involved in a similar step in saponin biosynthesis.

Functional characterization is the definitive step in confirming the role of a candidate gene. This typically involves heterologous expression of the gene in a microbial host, such as yeast, that has been engineered to produce the triterpenoid precursor. nih.govnih.gov The enzymatic activity of the expressed protein can then be assayed by analyzing the products formed from the precursor. This strategy has been successfully used to identify and characterize numerous OSCs, CYP450s, and UGTs involved in the biosynthesis of a wide range of triterpenoid saponins. nih.govnih.gov

Functional Gene Verification

The identification of candidate genes through methods like transcriptome profiling is the first step; the crucial next step is the functional verification of these genes to confirm their role in triterpenoid saponin biosynthesis. mdpi.com Scientists employ several molecular techniques to elucidate the precise function of these putative genes. One common and powerful method is heterologous expression, where a candidate gene from the plant of interest is inserted into and expressed in a more easily manipulated host organism, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana tabacum). mdpi.com This approach has been used to demonstrate the catalytic efficiencies of various enzymes, such as the differences between CYP93E2 from Medicago truncatula and CYP93E8 from Pisum sativum. mdpi.com

Another key technique is the overexpression of a candidate gene within the native plant itself, often in hairy root cultures. scielo.br For instance, the overexpression of the transcription factors TSAR1 or TSAR2 in Medicago truncatula hairy roots led to significantly higher transcript levels of known saponin biosynthetic genes and a corresponding strong increase in the accumulation of triterpenoid saponins. scielo.broup.comnih.gov Similarly, in Panax japonicus, overexpression of the transcription factor PjERF1 resulted in increased expression of key enzyme genes and enhanced production of specific saponins like chikusetsusaponin IV and IVa. researchgate.net

Conversely, gene silencing techniques such as RNA interference (RNAi) can be used to reduce the expression of a specific gene. A resulting decrease in the production of a particular saponin can provide strong evidence for the gene's function in that pathway. nih.gov These transgenic methods are considered necessary to definitively verify the function of genes involved in steroidal and triterpenoid saponin biosynthesis. mdpi.com The validation of transcriptomic data is often supported by quantitative real-time PCR (qRT-PCR) analysis, which confirms the expression patterns of candidate genes in different tissues or under different conditions. bohrium.complos.org

Transcriptome Profiling (e.g., RNA-Seq)

Transcriptome profiling, particularly through RNA sequencing (RNA-Seq), has become a powerful and widely used tool for discovering the genes involved in the biosynthesis of triterpenoid saponins. mdpi.com This next-generation sequencing (NGS) technology is especially valuable for non-model plants that lack a reference genome. openagrar.de RNA-Seq provides a comprehensive snapshot of the genes being actively expressed (the transcriptome) in a specific tissue or at a specific time by sequencing the messenger RNA (mRNA) population. mdpi.comopenagrar.de

In the context of saponin biosynthesis, researchers often perform RNA-Seq on different tissues of a plant, such as the roots, stems, and leaves, to compare gene expression profiles. bohrium.commdpi.com For example, a transcriptome analysis of the Ilex asprella root was conducted to create a dataset for mining functional genes involved in its abundant α-amyrin type triterpenoid saponins. mdpi.comnih.gov The process involves isolating mRNA, reverse-transcribing it into complementary DNA (cDNA), and then sequencing the cDNA library using platforms like the Illumina HiSeq™. mdpi.comopenagrar.denih.gov This generates millions of short sequence "reads." openagrar.de These reads are then assembled de novo into longer contiguous sequences called "unigenes," which represent the plant's expressed genes. mdpi.comopenagrar.de In a study on Oplopanax elatus, this approach generated over 77 million reads that were assembled into 208,959 unigenes. openagrar.de Similarly, a study on Gynostemma pentaphyllum used single-cell RNA-sequencing (scRNA-seq) to profile over 50,000 individual cells from shoot apexes and leaves, revealing that gypenoside biosynthesis occurred predominantly in mesophyll cells. frontiersin.orgnih.gov

The resulting transcriptome dataset provides a rich resource for identifying candidate genes encoding the key enzymes of the saponin biosynthetic pathway, from the upstream mevalonate (MVA) and methylerythritol phosphate (MEP) pathways to the downstream modifying enzymes like cytochrome P450s (CYP450s) and UDP-dependent glycosyltransferases (UGTs). mdpi.comfrontiersin.org

Identification of Differentially Expressed Genes (DEGs)

A primary goal of transcriptome profiling is the identification of differentially expressed genes (DEGs). mdpi.com DEGs are genes that show statistically significant differences in their expression levels when two or more conditions or tissues are compared. bohrium.comfrontiersin.org This comparative analysis is a powerful strategy for pinpointing candidate genes involved in a specific metabolic pathway, such as triterpenoid saponin biosynthesis. nih.govnih.gov

Researchers identify DEGs by comparing the transcriptomes of samples with contrasting levels of saponins. For example, comparisons can be made between high-saponin and low-saponin cultivars, different plant tissues (e.g., leaves vs. roots), or plants at different developmental stages. plos.orgmdpi.comnih.govfrontiersin.org In a study on Clinopodium chinense, substantial transcriptional differences were observed in pairwise comparisons between leaf, stem, and root tissues, with many DEGs involved in terpenoid backbone biosynthesis being upregulated in the aerial parts compared to the roots. mdpi.com Similarly, an analysis of Dipsacus asperoides identified thousands of DEGs by comparing flowers, roots, stems, and leaves, linking these variations to the different triterpenoid saponins found in each tissue. frontiersin.org

Another effective approach is to treat plants or cell cultures with an elicitor like methyl jasmonate (MeJA), which is known to stimulate saponin production, and then compare the transcriptomes of treated and untreated samples. oup.comnih.gov Genes that are significantly upregulated following elicitor treatment are strong candidates for being part of the saponin biosynthetic pathway. nih.gov Through these comparisons, studies have successfully identified numerous DEGs encoding key enzymes like squalene synthase, squalene epoxidase, β-amyrin synthase, CYP450s, and UGTs, which are crucial for the synthesis and diversification of triterpenoid saponins. nih.govfrontiersin.orgresearchgate.net

Role of Transcription Factors

The biosynthesis of triterpenoid saponins is a complex process that is tightly regulated at the transcriptional level by proteins called transcription factors (TFs). mdpi.comfrontiersin.org These TFs bind to specific recognition sites in the promoter regions of biosynthetic genes, thereby activating or repressing their expression in a coordinated manner. nih.gov The production of saponins is often induced by external stimuli, such as pathogen attack or hormonal signals like jasmonates (JA), which trigger signaling cascades that lead to the activation of specific TFs. oup.comnih.govbiorxiv.org

Several families of transcription factors have been identified as key regulators of triterpenoid saponin pathways, including the basic helix-loop-helix (bHLH), WRKY, APETALA2/Ethylene Response Factor (AP2/ERF), and basic leucine (B10760876) zipper (bZIP) families. mdpi.comfrontiersin.org

A well-studied example comes from the model legume Medicago truncatula. Two homologous bHLH transcription factors, TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATOR 1 (TSAR1) and TSAR2, directly activate the genes for saponin biosynthesis. oup.comnih.govnih.gov Overexpression of TSAR1 primarily boosts the production of non-hemolytic soyasaponins, while TSAR2 overexpression specifically enhances hemolytic saponin biosynthesis. oup.comnih.gov These TFs activate key pathway genes, including 3-HYDROXY-3-METHYLGLUTARYL-COENZYME A REDUCTASE (HMGR). scielo.brnih.gov

In addition to positive regulators, negative regulators also exist. In M. truncatula, the bZIP transcription factors bZIP17 and bZIP60 can suppress the activity of TSAR1 and TSAR2, thereby downregulating JA-dependent triterpenoid saponin synthesis. mdpi.combiorxiv.org Other examples of regulatory TFs include PjERF1 in Panax japonicus and various WRKY and NAC TFs identified in Psammosilene tunicoides, which are thought to be key regulators in elicitor-induced saponin accumulation. researchgate.netfrontiersin.org The discovery and engineering of these TFs represent a promising strategy for modifying and enhancing the production of valuable saponin compounds in plants. frontiersin.org

Table of Mentioned Compounds

| Category | Name | Abbreviation |

| Enzymes | 3-Hydroxy-3-methylglutaryl-coenzyme A reductase | HMGR |

| β-amyrin synthase | BAS | |

| Cytochrome P450 monooxygenases | CYP450s | |

| Squalene epoxidase | SE | |

| Squalene synthase | SS | |

| UDP-dependent glycosyltransferases | UGTs | |

| Transcription Factors | APETALA2/Ethylene Response Factor | AP2/ERF |

| Basic helix-loop-helix | bHLH | |

| Basic leucine zipper | bZIP | |

| PjERF1 | ||

| TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATOR 1 | TSAR1 | |

| TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATOR 2 | TSAR2 | |

| WRKY | ||

| Saponins | Chikusetsusaponin IV | |

| Chikusetsusaponin IVa | ||

| Gypenosides | ||

| Precursors / Intermediates | α-amyrin | |

| Mevalonate | MVA | |

| Methylerythritol phosphate | MEP |

Extraction and Isolation Methodologies

Traditional Extraction Methods

Traditional methods for extracting triterpenoid (B12794562) saponins (B1172615) have been widely used due to their simplicity and accessibility. These techniques generally involve the use of organic solvents to solubilize and separate the saponins from the plant biomass.

Maceration

Maceration is a straightforward and widely practiced solid-liquid extraction technique. uot.edu.lymedcraveonline.com It involves soaking the powdered plant material in a selected solvent for a specific duration, with or without agitation. medcraveonline.com The efficiency of maceration is influenced by several factors, including the choice of solvent, temperature, and duration of extraction. medcraveonline.com Alcohols, such as methanol (B129727) and ethanol (B145695), are commonly employed solvents for saponin (B1150181) extraction. uot.edu.lynih.gov

The process begins with the immersion of the plant material in the solvent, allowing the saponins to diffuse from the plant cells into the liquid phase. uot.edu.ly Following the maceration period, the mixture is filtered, and the resulting liquid extract, rich in saponins, is concentrated. medcraveonline.comsemanticscholar.org This concentrated extract may then undergo further purification steps. For instance, a study on Hedera helix L. leaves utilized maceration with 99.8% methanol for seven days at room temperature. semanticscholar.org Another study on Azadirachta excelsa leaves employed maceration with 70% ethanol at room temperature for two days. cetjournal.it

| Plant Source | Solvent | Extraction Time | Temperature | Key Findings/Observations | Reference |

|---|---|---|---|---|---|

| Hedera helix L. (leaves) | Methanol (99.8%) | 7 days | Room Temperature | The crude extract was further washed with petroleum ether to remove chlorophyll (B73375) and fatty materials. | semanticscholar.org |

| Azadirachta excelsa (leaves) | Ethanol (70%) | 2 days | Room Temperature | Resulted in an extract with total flavonoid and phenolic contents of 198 ± 0.67 mg rutin/g extract and 202 ± 0.42 mg gallic acid/g extract. | cetjournal.it |

| Aralia elata var. mandshurica (Rupr. & Maxim.) J. Wen (roots) | Natural Deep Eutectic Solvents (NADES) | 60 min | 35 °C | NADES were found to be more efficient extractants for 13 triterpenoid saponins compared to water and ethanol. | mdpi.com |

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that offers greater efficiency than simple maceration. uot.edu.ly This technique utilizes a specialized apparatus where the plant material is repeatedly brought into contact with fresh, hot solvent. nih.gov The process involves placing the powdered plant material in a thimble, which is then placed in the main chamber of the Soxhlet extractor. The extraction solvent is heated in a flask, and its vapor travels up a distillation arm and condenses onto the plant material. The condensed solvent fills the thimble and extracts the saponins. Once the solvent level reaches a certain point, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated, ensuring a thorough extraction. uot.edu.ly

The choice of solvent is crucial and depends on the polarity of the target saponins. uot.edu.ly A study on Hedera helix L. leaves involved an initial extraction with chloroform (B151607) for 18 hours to remove lipophilic compounds, followed by extraction with 99.8% ethanol for 15 hours to isolate the saponins. uobaghdad.edu.iq

| Plant Source | Solvent(s) | Extraction Time | Key Findings/Observations | Reference |

|---|---|---|---|---|

| Hedera helix L. (leaves) | 1. Chloroform 2. Ethanol (99.8%) | 1. 18 hours 2. 15 hours | A sequential extraction was performed, first with a non-polar solvent to remove fats and then with a polar solvent for saponin extraction. | uobaghdad.edu.iq |

| Cannabis Roots | Ethanol, Chloroform, Distilled Water | 6 hours | Water-Soxhlet extraction failed to isolate any triterpenoids. Chloroform and ethanol were effective. | acs.org |

Reflux Extraction

Reflux extraction, also known as heat reflux extraction, involves boiling the plant material with a solvent in a flask connected to a condenser. nih.govresearchgate.net The solvent vapors are cooled by the condenser and returned to the flask, preventing solvent loss and allowing for extraction at a constant temperature, typically the boiling point of the solvent. nih.gov This method is more efficient than maceration due to the elevated temperature, which enhances the solubility and diffusion of the saponins. researchgate.net

In a study on Celosiae Semen, a heat reflux extraction process was optimized using a Box-Behnken design, highlighting the importance of experimental parameters. nih.gov Research on various Amaranthaceae species showed that heat reflux extraction over three cycles was more efficient for extracting triterpenoid saponins compared to other methods like maceration and ultrasound-assisted extraction. mdpi.com

| Plant Source | Solvent | Extraction Cycles/Time | Temperature | Key Findings/Observations | Reference |

|---|---|---|---|---|---|

| Celosiae Semen | Not specified | Not specified | Not specified | The crude extract was further purified using D-101 resin, increasing the purity of total triterpenoid saponins by 7.28-fold. | nih.gov |

| Amaranthaceae Species | 80% Methanol | 3 cycles x 1 hour | 80 °C | Demonstrated the highest extraction efficiency compared to maceration and ultrasound-assisted extraction. | mdpi.com |

| Ganoderma atrum | 95% Ethanol | 2 cycles x 1 hour | 78 °C | Yielded 2.22% triterpenoid saponins. | researchgate.net |

Water Extraction and Alcohol Precipitation

This method is particularly suitable for extracting highly water-soluble triterpenoid saponins, especially those with a large number of sugar moieties (glycosides). google.com The process begins with the extraction of the plant material with water, often through decoction. google.com The aqueous extract is then concentrated. Following concentration, a high-volume of alcohol, such as ethanol, is added to the aqueous extract. google.commdpi.com The addition of alcohol reduces the solubility of the saponins, causing them to precipitate out of the solution. amu.edu.az The precipitate, which contains the crude saponins, is then collected by filtration. google.com

A patent describing this method suggests its use for plants like bellflower, where the triterpenoid saponins have more than five glycoside units. The process involves decocting the plant material with water, concentrating the extract, and then adding ethanol to a final concentration of 75% to precipitate the saponins. google.com

| Plant Source | Extraction Solvent | Precipitating Agent | Key Procedural Steps | Reference |

|---|---|---|---|---|

| Radix Platycodonis (Bellflower) | Water | Ethanol | Decoction with water, followed by concentration and addition of ethanol to a 75% mass fraction to precipitate saponins. | google.com |

| Ficus natalensis (leaves) | Methanol (initial extraction), then suspended in water | Acetone (B3395972) | The n-butanol fraction of the extract was suspended in methanol and then poured into acetone to precipitate the crude saponins. | mdpi.com |

Advanced Extraction Techniques

To overcome the limitations of traditional methods, such as long extraction times and high solvent consumption, advanced extraction techniques have been developed. These methods often utilize energy sources like microwaves to enhance extraction efficiency.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a modern technique that uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. cabidigitallibrary.orgresearchgate.net The microwave radiation interacts with polar molecules in the solvent and the moisture within the plant cells, leading to rapid heating and the rupture of cell walls, which facilitates the release of saponins into the solvent. researchgate.net MAE offers several advantages over traditional methods, including significantly shorter extraction times, reduced solvent consumption, and higher extraction yields. researchgate.netcabidigitallibrary.org

A study on Ganoderma atrum found that MAE required only 5 minutes to achieve the highest yield of triterpenoid saponins (0.968%), whereas other methods took several hours. cabidigitallibrary.orgresearchgate.net The optimal conditions for MAE in this study were determined to be extraction for 5 minutes at 90°C using 95% ethanol as the solvent with a solvent-to-material ratio of 25:1. cabidigitallibrary.orgresearchgate.net Another study on defatted yellow horn kernel optimized MAE conditions to be 7 minutes at 51°C with 42% ethanol, achieving a high yield of 11.62%. scispace.com

| Plant Source | Solvent | Extraction Time | Temperature | Power | Yield | Reference |

|---|---|---|---|---|---|---|

| Ganoderma atrum | 95% Ethanol | 5 min | 90 °C | Not specified | 0.968% | cabidigitallibrary.orgresearchgate.net |

| Defatted yellow horn (Xanthoceras sorbifolia Bunge.) kernel | 42% Ethanol | 7 min | 51 °C | 900 W | 11.62 ± 0.37% | scispace.com |

| Ganoderma atrum | 95% Ethanol | 20 min | 80 °C | Not specified | 5.11% | researchgate.net |

| Radix Astragali | 64% Ethanol | 22 min | 62 °C | 590 W | 0.98% (saponins) | jst.go.jp |

Purification and Separation Strategies

Following extraction, the crude product is a complex mixture. A series of purification and separation steps are required to isolate individual triterpenoid saponins. google.com

Solvent partitioning, or liquid-liquid extraction, is a fundamental technique for the preliminary purification of saponins. It separates compounds based on their differential solubilities in two immiscible liquid phases. A common approach begins with dissolving the crude extract in a water or methanol-water solution. frontiersin.orgjmchemsci.com

This aqueous solution is first washed with a nonpolar solvent like petroleum ether to remove lipids, chlorophyll, and other nonpolar impurities. frontiersin.orgmdpi.com Subsequently, the remaining aqueous layer, which contains the more polar saponins, is extracted with a polar solvent such as n-butanol . frontiersin.orgjmchemsci.commdpi.com The triterpenoid saponins preferentially partition into the n-butanol phase, effectively concentrating them and separating them from highly polar substances like sugars and salts that remain in the aqueous layer. google.commdpi.com This n-butanol fraction is often the starting material for further chromatographic separation. frontiersin.org

Macroporous adsorption resins are widely used for the enrichment and purification of triterpenoid saponins from crude extracts. google.comresearchgate.net These synthetic polymers possess a large surface area and porous structure, allowing them to adsorb molecules from a solution. The process typically involves passing the extract solution through a column packed with the resin. The saponins are adsorbed onto the resin material, while unbound impurities like inorganic salts and sugars are washed away. researchgate.net

The adsorbed saponins are then recovered by eluting the column with a suitable solvent, commonly an ethanol-water mixture of a specific concentration. nih.govmaxapress.com For example, a study on Platycodon grandiflorus roots found that elution with 30% ethanol effectively increased the triterpenoid saponin content. nih.gov The use of macroporous resins like AB-8 has been shown to significantly improve the purity of triterpenoid extracts. maxapress.com

Column chromatography is an essential and powerful technique for the high-resolution separation and final purification of individual saponins from enriched fractions. google.comresearchgate.net

Silica Gel Chromatography : This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar. researchgate.netgoogle.com Separation is based on polarity; nonpolar compounds travel through the column faster, while polar compounds are adsorbed more strongly and elute later. A gradient of solvents, typically moving from nonpolar to more polar (e.g., starting with chloroform and gradually adding methanol), is used to elute compounds sequentially. frontiersin.orgresearchgate.netgoogle.com

Reversed-Phase Chromatography : This is the most commonly used HPLC method for saponin analysis. nih.gov The stationary phase is nonpolar (e.g., octadecylsilylated silica, or C18), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. nih.govgoogle.com In this mode, polar compounds elute first, while nonpolar compounds are retained longer. Reversed-phase HPLC is highly effective for separating saponins with very similar structures and is used for both preparative isolation and analytical quantification. nih.govgoogle.com

High-Performance Countercurrent Chromatography (HPCCC)

High-Performance Countercurrent Chromatography (HPCCC), a support-free liquid-liquid partition chromatography technique, has emerged as a powerful tool for the separation and purification of triterpenoid saponins from complex natural product extracts. This method circumvents the issues of irreversible adsorption often encountered with solid stationary phases in traditional column chromatography, making it particularly suitable for the purification of saponins which are known for their strong adsorptive properties.

The principle of HPCCC lies in the partitioning of solutes between two immiscible liquid phases within a coil that is subjected to a centrifugal force field. This process allows for a continuous and efficient separation based on the differential partitioning of the sample components. The selection of a suitable two-phase solvent system is paramount for a successful separation and is determined by the partition coefficient (K) of the target compounds.

A notable application of HPCCC is the isolation of oleanane-type saponins. In one study, an enriched saponin extract from Camellia japonica seeds was successfully fractionated using a dichloromethane/methanol/isopropanol/water (9:6:1:4, v/v/v/v) solvent system. researchgate.netnih.gov This separation yielded four distinct saponin fractions, organized by the number of sugar units attached to the triterpene aglycone. researchgate.netnih.gov Further purification of these fractions by preparative RP-HPLC led to the isolation of nine novel saponins, named camoreoside A–I, alongside six already known compounds. researchgate.netnih.gov

Similarly, High-Speed Counter-Current Chromatography (HSCCC), a form of HPCCC, has been effectively used to separate triterpene saponins from the roots of Radix phytolaccae. nih.gov Utilizing a chloroform-methanol-water (4:4:2, v/v) two-phase solvent system, researchers were able to isolate esculentoside A, esculentoside B, esculentoside C, and esculentoside D with high purities of 96.7%, 99.2%, 96.5%, and 97.8%, respectively, from a crude extract. nih.gov Another successful application involved the separation of saponins from Beta vulgaris L. using a novel solvent system of TBME-BuOH-ACN-H₂O (1:2:1:5, v/v/v/v), demonstrating the versatility of HSCCC in handling different saponin structures. pan.olsztyn.plresearchgate.net

The combination of HPCCC with other chromatographic techniques, particularly preparative HPLC, has proven to be an excellent strategy for the discovery and isolation of novel saponins from natural sources. researchgate.netnih.govmdpi.com This hyphenated approach leverages the high loading capacity and efficiency of HPCCC for initial fractionation, followed by the high-resolution power of preparative HPLC for final purification.

Table 1: Examples of HPCCC/HSCCC Solvent Systems for Triterpenoid Saponin Separation

| Plant Source | Target Saponins | Solvent System (v/v/v/v) | Instrument | Result | Reference |

| Camellia japonica seeds | Oleanane-type saponins | Dichloromethane/methanol/isopropanol/water (9:6:1:4) | HPCCC | Isolation of nine novel saponins (camoreoside A–I) and six known saponins. | researchgate.netnih.gov |

| Radix phytolaccae roots | Triterpene saponins | Chloroform-methanol-water (4:4:2) | HSCCC | Isolation of esculentoside A, B, C, and D with purities >96%. | nih.gov |

| Beta vulgaris L. | Saponins | TBME-BuOH-ACN-H₂O (1:2:1:5) | HSCCC | Successful fractionation and preconcentration of 13 saponins. | pan.olsztyn.plresearchgate.net |

| Gypsophila paniculata L. | Triterpene saponins | n-Hexane-n-butanol-methanol-0.02% TFA (1:9:1:9) | HSCCC | Isolation of five known triterpene saponins with purities >96%. | researchgate.net |

Preparative and Semi-Preparative HPLC

Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are indispensable techniques for the final purification of triterpenoid saponins, offering high resolution and efficiency. These methods operate on the same principles as analytical HPLC but utilize larger columns and higher flow rates to handle greater sample loads, enabling the isolation of pure compounds in milligram to gram quantities.

Reversed-phase (RP) HPLC is the most commonly employed mode for saponin purification. nih.gov In this setup, a nonpolar stationary phase, typically C18- or C8-bonded silica, is used with a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govunmul.ac.id This approach separates saponins based on their hydrophobicity.

The successful isolation of numerous triterpenoid saponins has been achieved through preparative and semi-preparative HPLC. For instance, after initial fractionation by HPCCC, preparative RP-HPLC was instrumental in the purification of nine novel oleanane-type saponins from Camellia japonica seeds. researchgate.netnih.gov Similarly, three new pentacyclic triterpenoid saponins were isolated from a 70% ethanol extract of Medicago sativa L. using a combination of different column chromatography methods and semi-preparative HPLC. nih.gov

In another study, a mixture of triterpenoid saponins from the dried leaves of Maesa lanceolata was separated into its components using semi-preparative reversed-phase HPLC. nih.gov This process yielded seven fractions of high molecular weight saponins, and further separation of these fractions led to the isolation of fourteen pure triterpenoid saponins. nih.gov The purification of five triterpenoid saponins (kudinoside A, C, D, F, and G) from Kuding tea was also accomplished using semi-preparative HPLC after initial enrichment with MCI-GEL resin. benthamdirect.com

The choice of mobile phase is critical for achieving optimal separation. Often, modifiers such as trifluoroacetic acid (TFA) or acetic acid are added to the mobile phase to improve peak shape and resolution. nih.govnih.gov For example, the separation of Maesa lanceolata saponins utilized a gradient of acetonitrile-trifluoroacetic acid and water-trifluoroacetic acid. nih.gov

The combination of preparative HPLC with other chromatographic techniques, such as macroporous resin chromatography or HPCCC, provides a powerful and efficient workflow for the isolation of pure triterpenoid saponins from complex plant extracts. researchgate.netbenthamdirect.com

Table 2: Examples of Preparative and Semi-Preparative HPLC Conditions for Triterpenoid Saponin Isolation

| Plant Source | Target Saponins | Column | Mobile Phase | Detection | Result | Reference |

| Camellia japonica seeds | Oleanane-type saponins | Reversed-Phase | Not specified in abstract | Not specified in abstract | Isolation of nine novel saponins (camoreoside A–I). | researchgate.netnih.gov |

| Medicago sativa L. | Pentacyclic triterpenoid saponins | Not specified in abstract | Not specified in abstract | Not specified in abstract | Isolation of three new triterpenoid saponins. | nih.gov |

| Maesa lanceolata leaves | Triterpenoid saponins | Reversed-Phase Wide Pore | Acetonitrile-trifluoroacetic acid and water-trifluoroacetic acid gradient | Not specified in abstract | Isolation of fourteen pure triterpenoid saponins. | nih.gov |

| Kuding tea | Kudinosides A, C, D, F, G | Not specified in abstract | Not specified in abstract | Not specified in abstract | Isolation of five kudinosides with an average recovery of 69.76%. | benthamdirect.com |

| Dioscorea zingiberensis | Steroid saponins | GRACE Adsorbosphere C18 (250 mm x 22 mm, 10 µm) | Acetonitrile-water (25:75, v/v) and (15:85, v/v) | UV at 203 nm | Isolation of five steroid saponins. | iomcworld.comresearchgate.net |

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopyacs.org

NMR spectroscopy is arguably the most powerful technique for the complete structural determination of triterpenoid (B12794562) saponins (B1172615) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing insights into the connectivity of atoms, stereochemistry, and the conformation of the molecule. nih.govnih.gov

One-dimensional NMR experiments provide the fundamental framework for structural analysis.

¹H NMR: The proton NMR spectrum reveals key information about the saponin (B1150181) structure. Characteristic signals include the anomeric protons of the sugar moieties, which typically appear as doublets in the δ 4.1-5.6 ppm region. mdpi.com The coupling constants of these signals are indicative of the sugar's anomeric configuration. nih.gov Additionally, signals corresponding to the triterpenoid aglycone, such as a triplet for the olefinic proton at C-12 (often around δ 5.2-5.3 ppm), and singlets for the methyl groups (δ 0.7-1.7 ppm), are readily identifiable. mdpi.com

¹³C NMR: The carbon NMR spectrum displays signals for every carbon atom in the molecule, indicating the total number of carbons. The chemical shifts provide information about the type of carbon (e.g., olefinic, oxygenated, aliphatic). For instance, anomeric carbons of sugar units resonate in the δ 95-110 ppm range, while the C-12 and C-13 olefinic carbons of the aglycone appear around δ 120-145 ppm. frontiersin.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is crucial for assigning the carbon signals of both the aglycone and the sugar units, simplifying the interpretation of the more complex ¹³C spectrum. acs.org

The following table shows representative ¹³C NMR data for a triterpenoid saponin aglycone.

| Carbon | Chemical Shift (δ) | Carbon Type (from DEPT) |

| C-3 | ~86.4 ppm | CH |

| C-12 | ~122.9 ppm | CH |

| C-13 | ~144.2 ppm | C (Quaternary) |

| C-23 | ~64.1 ppm | CH₂ |

| C-27 | ~26.2 ppm | CH₃ |

| C-28 | ~177.3 ppm | C (Quaternary) |

Note: Chemical shifts are approximate and can vary based on the specific saponin structure and solvent.

2D NMR experiments are indispensable for establishing the complete structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations, allowing for the tracing of proton spin systems within the aglycone and each individual sugar residue. nih.govnih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for identifying all the protons belonging to a single sugar unit. nih.gov By irradiating the anomeric proton signal, cross-peaks corresponding to all other protons within that sugar's spin system can be observed. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments establish one-bond correlations between protons and the carbons they are directly attached to. nih.gov HSQC is often preferred due to its higher sensitivity and resolution. These experiments are fundamental for assigning the ¹³C signals based on the previously assigned ¹H signals. HETCOR is an older, less sensitive equivalent. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most critical experiments for saponin elucidation, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.govnih.gov These correlations are essential for connecting different structural fragments, such as linking sugar units to each other and attaching the entire sugar chain to the aglycone. nih.gov It is also vital for assigning quaternary carbons, which have no attached protons. COLOC provides similar information.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This information is crucial for determining the stereochemistry and establishing the sequence and linkage points of the sugar chains (inter-glycosidic linkages) by observing correlations between the anomeric proton of one sugar and a proton on the adjacent sugar. nih.govfao.org

The following table summarizes the primary applications of these 2D NMR techniques in the structural elucidation of triterpenoid saponins.

| Experiment | Type of Correlation | Primary Application |

| COSY | ¹H-¹H (through-bond) | Tracing proton-proton connections within a spin system (e.g., a sugar ring). nih.govnih.gov |

| TOCSY | ¹H-¹H (through-bond) | Identifying all protons within a complete spin system from a single starting proton. nih.gov |

| HSQC/HMQC | ¹H-¹³C (one-bond) | Assigning carbon signals based on their directly attached protons. nih.gov |

| HMBC/COLOC | ¹H-¹³C (long-range, 2-3 bonds) | Connecting structural fragments, determining glycosylation sites, and assigning quaternary carbons. nih.gov |

| NOESY/ROESY | ¹H-¹H (through-space) | Determining stereochemistry and confirming sugar linkages by identifying spatially close protons. nih.govnih.gov |

A primary challenge in saponin chemistry is determining the precise arrangement of the sugar chains. NMR spectroscopy provides definitive methods to address this.

Anomeric Configuration (α vs. β): The stereochemistry at the anomeric center (C-1) of each sugar is determined primarily from the coupling constant between H-1 and H-2 (³JH1,H2) in the ¹H NMR spectrum. nih.gov For most hexopyranoses like glucose, a large coupling constant (7–8 Hz) indicates a trans-diaxial relationship between H-1 and H-2, corresponding to a β-anomeric configuration. A small coupling constant (2–4 Hz) suggests an α-anomeric configuration. Additionally, the one-bond carbon-proton coupling constant (¹JC1,H1), which can be measured from HMBC spectra, can also be used, with values around 160 Hz indicating a β-configuration and ~170 Hz indicating an α-configuration. nih.gov

Sugar Linkages and Sequence: The connection points between sugar units and between the sugar chain and the aglycone are established using long-range and through-space correlation experiments. An HMBC experiment will show a correlation between the anomeric proton of one sugar and the carbon of the adjacent sugar to which it is linked (e.g., H-1 of sugar B to C-3 of sugar A indicates a 1→3 linkage). nih.gov NOESY/ROESY experiments corroborate this by showing a spatial correlation between the same anomeric proton (H-1 of sugar B) and the proton attached to the linkage carbon (H-3 of sugar A). nih.govnih.gov

Mass Spectrometry (MS)acs.org

Mass spectrometry is a complementary technique to NMR that provides the molecular weight and formula of the saponin and offers valuable information about the composition and sequence of the sugar chains through fragmentation analysis. nih.govnih.gov

HR-ESI-MS is the modern standard for determining the molecular formula of a saponin. frontiersin.org This soft ionization technique allows for the accurate mass measurement of the intact molecule, typically as a quasi-molecular ion like [M-H]⁻ or [M+Na]⁺. frontiersin.orghkbu.edu.hk The high resolution of the measurement (to four or more decimal places) allows for the calculation of a single, unambiguous elemental formula. tandfonline.comnih.gov

When coupled with tandem mass spectrometry (MS/MS), HR-ESI-MS becomes a powerful tool for structural analysis. nih.govresearchgate.net The quasi-molecular ion is isolated and fragmented, and the resulting daughter ions provide information on the sequential loss of sugar residues. researchgate.net This fragmentation pattern helps to determine the mass of the aglycone and the masses (and thus types) of the individual sugar units in the chain. mdpi.comnih.gov

Fast Atom Bombardment Mass Spectrometry (FABMS): FABMS is an older ionization technique that has been widely used for the analysis of non-volatile and thermally labile compounds like saponins. researchgate.net It was instrumental in determining the molecular weights of these complex glycosides before the widespread adoption of ESI. researchgate.net

Electrospray Ionization Mass Spectrometry (ESIMS): ESIMS is a soft ionization method that has largely replaced FABMS for saponin analysis. It is highly suitable for analyzing polar, high-molecular-weight compounds directly from a liquid phase (such as the effluent from an HPLC). researchgate.net In its standard-resolution form, it provides the molecular weight of the saponin. When used in tandem MS experiments (ESI-MS/MS), it generates characteristic fragmentation patterns that are invaluable for sequencing the oligosaccharide chains and identifying the aglycone. nih.govresearchgate.net Analysis is often performed in negative ion mode, which can provide clearer fragmentation data for saponins. hkbu.edu.hkresearchgate.net

Infrared (IR) Spectroscopy (e.g., FT-IR)

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com For triterpenoid saponins, FT-IR can provide valuable, albeit general, structural information by detecting the characteristic vibrations of specific chemical bonds. nih.govnih.gov

The technique can often be applied directly to crude, dried plant powders mixed with potassium bromide (KBr) and pressed into a pellet, avoiding lengthy extraction procedures. nih.govnih.gov The resulting spectrum shows absorption bands corresponding to various functional groups characteristic of oleanane-type triterpenoid saponins. nih.gov

| Absorption Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3459–3316 | Hydroxyl (-OH) | Stretching |

| 2929–2922 | C-H (Alkyl) | Stretching |

| 1740–1736 | Carbonyl (C=O) | Stretching (e.g., in ester linkages) |

| 1651–1619 | C=C | Stretching |

| ~1035 | C-O-C | Stretching (indicative of glycoside linkages) |

The presence of a broad absorption band for the hydroxyl (-OH) group indicates the multiple hydroxyls on the sugar and aglycone moieties. nih.gov The C=O absorption can suggest the presence of an ester linkage, which is common in bidesmosidic saponins where a sugar chain is attached to the C-28 carboxyl group of the aglycone. nih.gov The absorptions in the C-O-C region are indicative of the glycosidic linkages between the sugar units and the sapogenin. nih.goveajournals.org

Chemical Degradation Methods (e.g., Acid Hydrolysis)

Chemical degradation is a classical approach used in the structural elucidation of complex natural products like triterpenoid saponins. Acid hydrolysis is the most common method employed to break down the saponin molecule into its fundamental building blocks: the triterpenoid aglycone (sapogenin) and the constituent monosaccharides. nih.gov

In this procedure, the saponin is heated in the presence of an acid (e.g., hydrochloric acid), which catalyzes the cleavage of the ether (glycosidic) and ester linkages. nih.gov After the reaction, the water-insoluble sapogenin can be separated from the water-soluble sugars. mdpi.com These separated components can then be analyzed by other techniques. The sapogenin structure can be identified using methods like GC-MS (after derivatization) or NMR spectroscopy, while the individual sugars can be identified by techniques such as gas chromatography after conversion to their volatile derivatives. researchgate.netnih.govnih.gov This method is crucial for definitively identifying the nature of the aglycone and the types of sugars that make up the glycan chains.

Mechanisms of Biological Action Excluding Clinical Human Trial Data

Cellular and Subcellular Interactions

There is currently no specific scientific literature available that details the effects of Triterpenoid (B12794562) saponin (B1150181) tub on membrane permeabilization or its lytic capabilities, such as hemolytic activity.

Information regarding the involvement of Triterpenoid saponin tub in endosomal escape mechanisms has not been reported in the available scientific research.

Molecular Target Interactions

There is no available research data on the specific enzyme modulation activities of this compound, including its potential for acetylcholinesterase inhibition.

Specific receptor binding studies for this compound have not been documented in the current body of scientific literature.

Pathways of Biological Effects (e.g., effects on cell growth, induction of specific cellular processes)

The primary biological effect of this compound that has been documented is its potent cytotoxic activity against various human cancer cell lines. This indicates a significant impact on cell growth and the induction of cellular processes leading to cell death.

Research has demonstrated that this compound, isolated from the rhizome of Ardisia gigantifolia, exhibits significant cytotoxicity. nih.govthieme-connect.com The mechanism of this cytotoxicity is suggested to be through the induction of apoptosis, a form of programmed cell death. researchgate.net This is a common mechanism for many triterpenoid saponins (B1172615), which can initiate apoptosis through various cellular signaling pathways. researchgate.net

The cytotoxic effects of this compound have been quantified against several human cancer cell lines, with its efficacy being measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by half.

A study by Mu et al. reported the IC₅₀ values for this compound (referred to as saponin 1, 2, 4, or 5 in the study, which corresponds to different isolated saponins including this compound) against the EJ human bladder tumor cell line. nih.govmdpi.com The specific saponins, including this compound, showed IC₅₀ values in the low micromolar range, indicating potent anti-proliferative effects. nih.govmdpi.com

Below is an interactive data table summarizing the reported cytotoxic activity of this compound and related saponins from the same study.

| Compound | Cell Line | IC₅₀ Value (µM) | Duration of Exposure (hours) |

| Triterpenoid saponin 1 | EJ human bladder tumor | 3.4 ± 0.1 | 48 |

| Triterpenoid saponin 2 | EJ human bladder tumor | 4.0 ± 0.4 | 48 |

| Triterpenoid saponin 4 | EJ human bladder tumor | 2.0 ± 0.1 | 48 |

| Triterpenoid saponin 5 | EJ human bladder tumor | 3.1 ± 0.2 | 48 |

Note: The specific compound named "this compound" corresponds to one of the numbered saponins in the cited study. The data reflects the potent effect on cancer cell growth. mdpi.com

The induction of apoptosis by this compound is a key pathway for its biological effects. Apoptosis is a controlled process of cell death that is crucial for normal development and tissue homeostasis. researchgate.net In the context of cancer, the induction of apoptosis is a desirable therapeutic outcome, as it leads to the elimination of malignant cells. researchgate.net While the precise signaling cascade initiated by this compound to induce apoptosis has not been fully elucidated, it is the basis for its observed effects on inhibiting cancer cell growth.

Adjuvant Mechanisms

Triterpenoid saponins from Bolbostemma paniculatum, specifically Tubeimosides (TBM), have demonstrated significant potential as vaccine adjuvants in preclinical research. Their mechanisms of action are centered on the potentiation of both humoral and cellular immune responses through the modulation of the local immune microenvironment at the site of administration nih.govnih.gov. Studies using a model antigen, ovalbumin (OVA), in mice have elucidated several key pathways through which these saponins exert their immunostimulatory effects.

Tubeimosides I, II, and III have been shown to significantly enhance antigen-specific antibody production and cellular immunity. nih.gov When co-administered with OVA, these saponins led to a robust immune response, characterized by the balanced induction of both T-helper 1 (Th1) and T-helper 2 (Th2) responses. nih.gov This is crucial for an adjuvant, as a mixed Th1/Th2 response is effective against a wide range of pathogens. Furthermore, they were also found to elicit both Tc1 and Tc2 responses, indicating a comprehensive activation of the cellular arm of the immune system. nih.gov

A primary mechanism for this enhanced immunity is the rapid induction of cytokines and chemokines at the injection site. nih.gov Research on TBM I revealed a transient but broad release of various inflammatory mediators in the local muscle tissue. Levels of cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), and chemokines like CCL2, CCL3, and CXCL2, were found to increase within hours of injection. nih.gov This early release of signaling molecules is critical for initiating the immune response by recruiting key immune cells to the site of antigen deposition. frontiersin.org

This induced chemokine and cytokine gradient effectively promotes the recruitment and activation of antigen-presenting cells (APCs). Flow cytometry analysis has shown that TBM I promotes the infiltration of immune cells into the injected muscle and enhances their uptake of the co-administered antigen. nih.gov Subsequently, TBM I also augments the migration of these antigen-loaded immune cells to the draining lymph nodes, where the adaptive immune response is initiated. nih.gov

Gene expression analysis of the injection site tissue further supports these observations, showing that TBM I modulates a suite of genes related to the immune response, chemotaxis, and inflammation. nih.gov Deeper mechanistic studies combining network pharmacology, transcriptomics, and molecular docking have predicted that TBM I exerts its adjuvant activity through interaction with spleen tyrosine kinase (SYK) and Lyn kinase (LYN). nih.gov Further verification in muscle cells confirmed the involvement of the SYK-signal transducer and activator of transcription 3 (STAT3) signaling axis in the TBM I-induced inflammatory response, providing a molecular basis for its adjuvant effects. nih.govnih.gov

The table below summarizes key preclinical research findings on the adjuvant mechanisms of Tubeimosides.

| Compound Studied | Model System | Key Findings | Immune Response Profile | Proposed Mechanism |

| Tubeimoside I, II, III | C57BL/6 mice immunized with Ovalbumin (OVA) | Significantly boosted OVA-specific IgG, IgG1, and IgG2a/c antibody titers. nih.gov | Balanced Th1/Th2 and Tc1/Tc2 responses. nih.gov | Mediating the local immune microenvironment. nih.govnih.gov |

| Tubeimoside I | C57BL/6 mice; C2C12 myoblast cells | Increased mRNA and protein expression of cytokines (IL-1β, IL-6) and chemokines (CCL2, CCL3, CXCL2) at the injection site. nih.gov | Pro-inflammatory cytokine and chemokine induction. nih.gov | Activation of the SYK-STAT3 signaling pathway. nih.govnih.gov |

| Tubeimoside I | C57BL/6 mice immunized with Ovalbumin (OVA) | Promoted recruitment and antigen uptake of immune cells in injected muscle. nih.gov | Enhanced cellular infiltration and antigen presentation. | Modulation of chemotaxis-related genes. nih.gov |

| Tubeimoside I | C57BL/6 mice immunized with Ovalbumin (OVA) | Augmented migration and antigen transport of immune cells to draining lymph nodes. nih.gov | Improved initiation of adaptive immunity. | Interaction with SYK and LYN kinases. nih.gov |

Structure Activity Relationships Sar

Influence of Aglycone Skeleton and Functional Groups

The aglycone, or sapogenin, forms the hydrophobic core of the saponin (B1150181) molecule and is a primary determinant of its inherent biological potential. The foundational carbon skeleton and its modifications through functional groups are critical for activity. nih.gov